![molecular formula C48H50P2 B3423863 (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane CAS No. 325168-88-5](/img/structure/B3423863.png)
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane
Übersicht
Beschreibung
The compound is a type of phosphine ligand, which are commonly used in homogeneous catalysis. The presence of the paracyclophane structure suggests that it might be a chiral ligand, which could be used in asymmetric synthesis .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the paracyclophane ring. The phosphino groups attached to the xylyl groups could potentially coordinate to a metal center, forming a chiral environment around the metal .Chemical Reactions Analysis
As a phosphine ligand, this compound could potentially be used in a variety of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation reactions, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the metal it coordinates to. Typically, phosphine ligands are sensitive to air and moisture .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Functionalization of [2.2]Paracyclophane Derivatives : Research by Hopf et al. (2015) demonstrates the preparation of various cyclophanes bearing nitrogen-containing functional groups. This includes derivatives of [2.2]paracyclophane, a related compound to (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane, which are characterized by X-ray structural analysis (Hopf, Narayanan, & Jones, 2015).
Electrophilic Substitution of Dibromoparacyclophane : Domínguez, Zanotti-gerosa, and Hems (2004) explored the functionalization of 4,12-dibromoparacyclophane, which is relevant for developing paracyclophane-based phosphines. This method opens possibilities for improved catalyst development, showing the potential of related compounds in catalysis (Domínguez, Zanotti-gerosa, & Hems, 2004).
Catalysis Applications : Adrio and Hii (2012) discuss the use of (R)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane as a chiral diphosphine ligand in transition metal-catalyzed reactions. This is particularly relevant to the research of related phosphine ligands for their roles in catalysis (Adrio & Hii, 2012).
Electronic and Structural Properties
Photoluminescence Studies : Kunkely and Vogler (2002) have characterized the complex (phanephos)ReI(CO)3Cl with phanephos=4,12-bis(diphenylphosphino)-[2.2]-paracyclophane. Their study reveals insights into the electronic properties of this compound, which could be extrapolated to understand the electronic behavior of similar compounds (Kunkely & Vogler, 2002).
Charge Transfer Studies : Bartholomew and Bazan (2002) investigated the synthesis and spectroscopy of [2.2]paracyclophane derivatives with donor and acceptor groups. Their research contributes to understanding through-space charge transfer in compounds like this compound (Bartholomew & Bazan, 2002).
Wirkmechanismus
Target of Action
The primary targets of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane, also known as ®-(-)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane, are ketones . This compound is used as a chiral diphosphine ligand in the asymmetric hydrogenation of ketones .
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This involves the addition of hydrogen (H2) to the carbonyl moiety of ketones from one of two enantiofaces . The compound’s chiral environment is controllable by changing the combination of two ligands .
Biochemical Pathways
The asymmetric hydrogenation of ketones is a simple chemical transformation that leads to the formation of chiral secondary alcohols . These alcohols serve as useful intermediates for the synthesis of biologically active compounds such as medicines, perfumes, and agrochemicals .
Pharmacokinetics
It is known that the compound is insoluble in water , suggesting that its bioavailability may be influenced by this property.
Result of Action
The result of the compound’s action is the production of chiral secondary alcohols with high enantioselectivity . This means that the compound can selectively produce one enantiomer over the other, which is crucial in the synthesis of chiral drugs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the compound achieves high catalytic activity and enantioselectivity for the hydrogenation of ketones under neutral to slightly basic conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[11-bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50P2/c1-31-17-32(2)22-43(21-31)49(44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)50(45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHOBZAADXPPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104196 | |
| Record name | stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325168-89-6, 325168-88-5 | |
| Record name | stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325168-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of 1,1′-Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-4,12-Bis[di(3,5-xylyl)phosphino]-[2.2]-paracyclophane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-4,12-Bis(di(3,5-dimethylphenyl)phosphino)-[2,2]-paracyclophane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




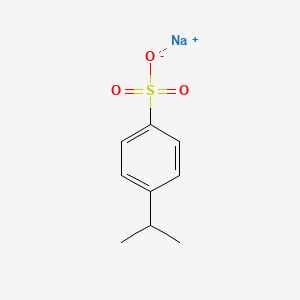
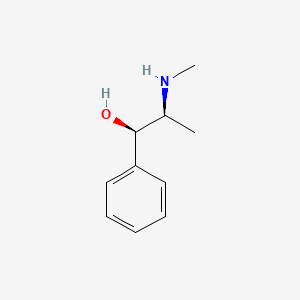

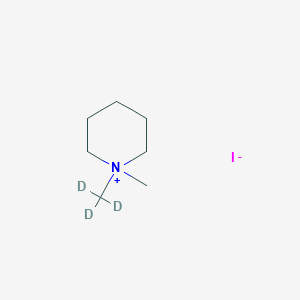
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3423836.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)
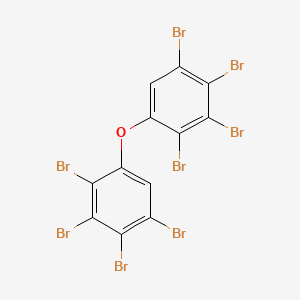


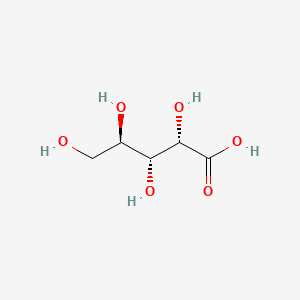
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/no-structure.png)
